Structural Mechanics of the Capreomycin-Ribosome Interface: A Technical Guide
Structural Mechanics of the Capreomycin-Ribosome Interface: A Technical Guide
Executive Summary
Capreomycin, a cyclic peptide antibiotic of the tuberactinomycin family, functions through a distinct mechanism compared to aminoglycosides. While both target the ribosome, Capreomycin specifically binds at the intersubunit interface , bridging Helix 44 (h44) of the 16S rRNA (30S subunit) and Helix 69 (H69) of the 23S rRNA (50S subunit).
This guide delineates the structural determinants of this binding site, specifically the critical role of TlyA-mediated 2'-O-methylation .[1] Unlike most antibiotic resistance mechanisms where methylation sterically hinders drug binding, Capreomycin exhibits a "methylation-dependent" efficacy. The drug requires the pre-ordered conformation of the ribosome induced by methylation at C1409 (16S) and C1920 (23S) to bind effectively. Loss of this methylation (TlyA inactivation) is the primary driver of resistance in Mycobacterium tuberculosis.
Part 1: Structural Anatomy of the Interface
The Capreomycin binding pocket is located at Intersubunit Bridge B2a .[1][2] This bridge is essential for the association of the 30S and 50S subunits and the translocation of tRNAs.
The 16S rRNA Component (30S Subunit)
The primary anchor point on the small subunit is Helix 44 (h44) , which forms part of the decoding center.[3]
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Key Residues (E. coli numbering): A1408, C1409, G1491, A1492, A1493.
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Interaction: Capreomycin interacts with the phosphate backbone near A1493 and stacks against G1491.[4]
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Methylation Site: C1409 (equivalent to C1402 in M. tuberculosis).
The 23S rRNA Component (50S Subunit)
The bridge is completed by Helix 69 (H69) of the large subunit. H69 is a dynamic hairpin loop that projects into the interface.
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Key Residues (E. coli numbering): A1913, C1914, C1920.
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Interaction: The drug bridges the gap to H69, locking the two subunits together.
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Methylation Site: C1920 (equivalent to C2158 in M. tuberculosis).
Data Summary: Residue Mapping
| Feature | E. coli Numbering | M. tuberculosis Numbering | Functional Role |
| 16S Helix | h44 | h44 | Decoding Center / Subunit Interface |
| 16S Methylation | C1409 | C1402 | Stabilizes h44 conformation; Critical for drug binding |
| 23S Helix | H69 | H69 | Intersubunit Bridge B2a |
| 23S Methylation | C1920 | C2158 | Pre-orders the binding pocket |
| Resistance Mechanism | Loss of Methylation | Loss of Methylation | tlyA gene inactivation |
Part 2: The Methylation Nexus (TlyA Mechanism)
The interaction between Capreomycin and the ribosome is governed by the tlyA gene product.[2][5][6] This section details the "Induced Fit" paradox where methylation is required for susceptibility.
Mechanism of Action Pathway
Capreomycin binds to the methylated interface, trapping the ribosome in an intermediate state of translocation (often described as a hybrid state with ~8° intersubunit rotation). This prevents the movement of tRNAs from the A-site to the P-site.[2]
Figure 1: The TlyA-dependent binding mechanism of Capreomycin. Note that unlike macrolide resistance (where methylation blocks binding), Capreomycin requires TlyA methylation for efficacy.
Part 3: Experimental Protocols
To validate binding and resistance mechanisms in this interface, two primary assays are recommended: Chemical Footprinting (DMS) and In Vitro Translation .
Protocol A: DMS Footprinting of the h44/H69 Interface
Dimethyl sulfate (DMS) methylates the N1 of Adenine and N3 of Cytosine in single-stranded RNA.[7] Capreomycin binding protects specific residues (A1408, A1913) from DMS modification.
Objective: Map the physical footprint of Capreomycin on 16S/23S rRNA.
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Ribosome Preparation:
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Isolate 70S ribosomes from M. smegmatis (WT and
). -
Buffer: 80 mM K-HEPES (pH 7.8), 15 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol.
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Note: High Mg²⁺ is critical to maintain 70S association.
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Drug Incubation:
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Incubate 10 pmol ribosomes with increasing concentrations of Capreomycin (0, 10, 50, 100 µM) for 30 min at 37°C.
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Chemical Modification:
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Add DMS (1:200 dilution in ethanol) to the reaction.
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Incubate for 10 min at 37°C.
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Stop Reaction: Add stop buffer (1 M Tris-acetate pH 7.5, 1 M β-mercaptoethanol, 1.5 M NaOAc). Precipitate with ethanol.
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Primer Extension:
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Analysis:
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Run cDNA products on 6% denaturing PAGE sequencing gel.
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Readout: Compare band intensity.
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Result: A reduction in band intensity at A1408 (16S) and A1913 (23S) indicates drug binding (protection).
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Protocol B: In Vitro Translation Inhibition Assay
This functional assay confirms if the binding event translates to physiological inhibition.
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System Setup: Use a coupled transcription-translation system (e.g., PURExpress) or an S30 extract derived from M. smegmatis.
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Reaction Mix:
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Ribosomes (WT or
). -
Reporter Template (e.g., Luciferase mRNA).
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Amino acids, tRNA, rNTPs, Energy regeneration system.
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Dosing: Titrate Capreomycin (0.1 µg/mL to 100 µg/mL).
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Measurement: Monitor luminescence over 60 minutes.
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Calculation: Plot Dose-Response curves to determine IC₅₀.
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Validation: WT ribosomes should show low IC₅₀ (~1-5 µM).
ribosomes should show high IC₅₀ (>100 µM).
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Part 4: Visualization of the Binding Interface
The following diagram illustrates the structural logic of the binding pocket, highlighting the cross-subunit bridging.
Figure 2: Schematic of the Capreomycin bridging interaction between 16S and 23S rRNA.
Part 5: Strategic Implications for Drug Development
Understanding the TlyA-dependent interface offers specific pathways for next-generation tuberactinomycin development:
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Bypassing TlyA: New analogs must be designed to create high-affinity contacts with the unmethylated C1409/C1920 pocket. This would restore potency against TlyA-deficient MDR-TB strains.
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Interface Locking: Since Capreomycin stabilizes the "hybrid state" (rotated), screening for small molecules that bind exclusively to the rotated state of the ribosome (using Cryo-EM based screening) could yield synergistic compounds.
References
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Johansen, S. K., Maus, C. E., Plikaytis, B. B., & Douthwaite, S. (2006). Capreomycin binds across the ribosomal subunit interface using tlyA-encoded 2'-O-methylations in 16S and 23S rRNAs.[13] Molecular Cell, 23(2), 173–182.[13]
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Stanley, R. E., Blaha, G., Grodzicki, R. L., Strickler, M. D., & Steitz, T. A. (2010). The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome. Nature Structural & Molecular Biology, 17(3), 289–293.
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Maus, C. E., Plikaytis, B. B., & Shinnick, T. M. (2005). Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis.[1] Antimicrobial Agents and Chemotherapy, 49(2), 571–577.
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Yang, K., et al. (2017). Cryo-EM structure of the 70S ribosome from Mycobacterium tuberculosis bound with Capreomycin. RCSB Protein Data Bank, PDB ID: 5V93.
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Monshupanee, T., & Johansen, S. K. (2025). Chemical Probing for Examining the Structure of Modified RNAs and Ligand Binding to RNA. Methods in Molecular Biology.
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